molecular formula C12H18O2 B14288543 3-(1-Phenylpropoxy)propan-1-ol CAS No. 114687-30-8

3-(1-Phenylpropoxy)propan-1-ol

Cat. No.: B14288543
CAS No.: 114687-30-8
M. Wt: 194.27 g/mol
InChI Key: VKIATHIBTJQUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Phenylpropoxy)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylpropoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylpropan-1-ol with propylene oxide in the presence of a base catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Another method involves the Williamson ether synthesis, where 1-phenylpropan-1-ol is reacted with 1-bromopropane in the presence of a strong base such as sodium hydride. This reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to form the ether linkage.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of propionaldehyde, followed by the reaction with phenylmagnesium bromide. This method is advantageous due to its scalability and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylpropoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or pyridinium chlorochromate (PCC) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, or bromine (Br₂) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 3-(1-Phenylpropoxy)propanal or 3-(1-Phenylpropoxy)propanoic acid.

    Reduction: Formation of 3-(1-Phenylpropoxy)propane.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

3-(1-Phenylpropoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Phenylpropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propyl chain.

    2-Phenylpropan-1-ol: Similar structure but with the phenyl group attached to the second carbon of the propyl chain.

    3-Phenylpropan-1-ol: Lacks the propoxy group, making it a simpler analog.

Uniqueness

3-(1-Phenylpropoxy)propan-1-ol is unique due to the presence of both a phenyl group and a propoxy chain, which confer distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets and enhances its versatility in various applications.

Properties

CAS No.

114687-30-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(1-phenylpropoxy)propan-1-ol

InChI

InChI=1S/C12H18O2/c1-2-12(14-10-6-9-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3

InChI Key

VKIATHIBTJQUJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.